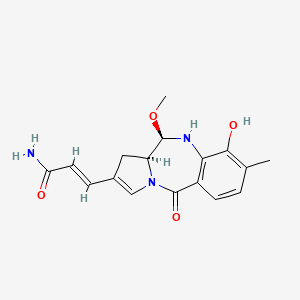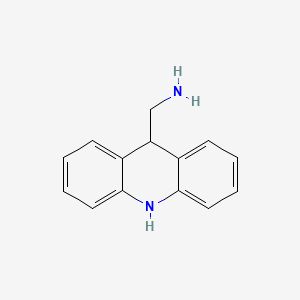
1,2-Dioleoyl-sn-glycero-3-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleoylphosphatidic acid is a phosphatidic acid in which both acyl groups are oleoyl. It is a metabolite or derivative with the molecular formula C₃₉H₇₃O₈P and an average mass of 700.966 Da . This compound is a significant component in various biological processes and has been studied extensively for its role in cellular signaling and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioleoylphosphatidic acid can be synthesized through the esterification of glycerol-3-phosphate with oleic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, dioleoylphosphatidic acid is often produced using enzymatic methods. Lipases are employed to catalyze the esterification of glycerol-3-phosphate with oleic acid under controlled conditions. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Dioleoylphosphatidic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds of the oleoyl chains, leading to the formation of hydroperoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Hydrolysis: Phospholipases A2 and D are commonly used enzymes for hydrolysis reactions.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Glycerol-3-phosphate and oleic acid.
Scientific Research Applications
Dioleoylphosphatidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: Dioleoylphosphatidic acid plays a role in cellular signaling pathways and is involved in the regulation of various cellular processes.
Industry: It is used in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Mechanism of Action
Dioleoylphosphatidic acid exerts its effects primarily through its interaction with cellular membranes and proteins. It can activate protein kinase C (PKC) isotypes such as PKC alpha, epsilon, and zeta, leading to the phosphorylation of various substrates . Additionally, dioleoylphosphatidic acid can bind to α-synuclein, inducing its aggregation and promoting secondary structural changes .
Comparison with Similar Compounds
Dipalmitoylphosphatidic acid: Similar in structure but contains palmitic acid instead of oleic acid.
Dilinoleoylphosphatidic acid: Contains linoleic acid instead of oleic acid.
Dioleoylphosphatidylcholine: Similar structure but with a choline head group instead of a phosphate group.
Uniqueness: Dioleoylphosphatidic acid is unique due to its specific fatty acid composition (oleoyl groups) and its ability to strongly bind to α-synuclein, making it particularly relevant in studies related to neurodegenerative diseases .
Properties
CAS No. |
14268-17-8 |
|---|---|
Molecular Formula |
C39H73O8P |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
[2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18- |
InChI Key |
MHUWZNTUIIFHAS-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phosphate dioleoylphosphatidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(S)-1-((4aS,5R)-2-Benzyl-1,3-dioxo-octahydro-pyrido[1,2-c]pyrimidin-5-ylcarbamoyl)-2-(1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1236581.png)


![[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,14S)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate](/img/structure/B1236586.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1236587.png)



![(7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1236595.png)
![(7Z)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1236596.png)



